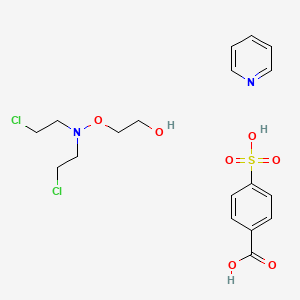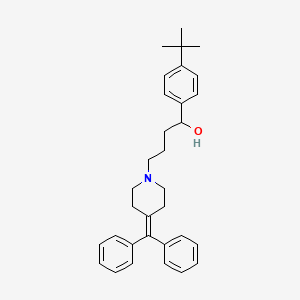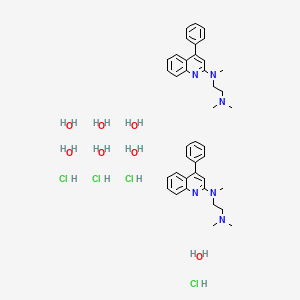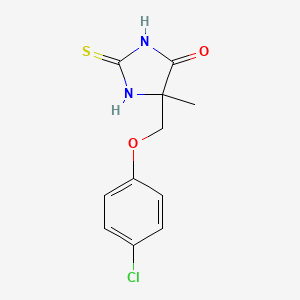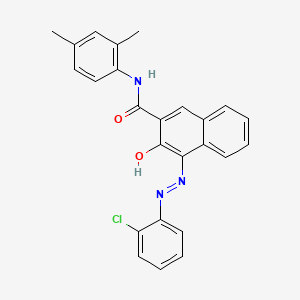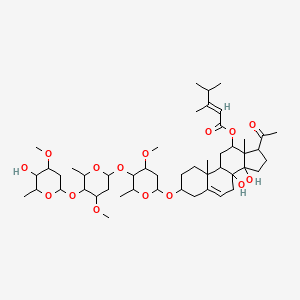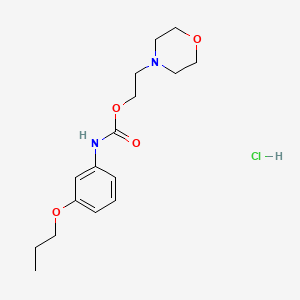
3-Chloromethamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloromethamphetamine, also known as 1-(3-Chlorophenyl)-N-methylpropan-2-amine, is a substituted amphetamine derivative. It was first synthesized in the 1960s and is known for its psychoactive properties. In animal studies, it was classified as a hallucinogen rather than a stimulant .
Preparation Methods
The synthesis of 3-Chloromethamphetamine typically involves the reaction of 3-chlorophenylacetone with methylamine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the intermediate imine to the final amine product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloromethamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or imines to amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of halogen substitution on the pharmacological properties of amphetamines.
Medicine: Although not used therapeutically, it provides insights into the design of new psychoactive substances and their potential therapeutic applications.
Mechanism of Action
3-Chloromethamphetamine exerts its effects primarily by interacting with monoamine transporters, particularly the dopamine transporter (DAT). This interaction leads to the release of dopamine, norepinephrine, and serotonin, resulting in its stimulant and psychoactive effects . The compound’s mechanism of action is similar to other amphetamines, but the presence of the chlorine atom may influence its binding affinity and selectivity for different transporters.
Comparison with Similar Compounds
3-Chloromethamphetamine is structurally similar to other substituted amphetamines, such as:
4-Chloromethamphetamine: Another chlorinated derivative with similar psychoactive properties.
3-Fluoromethamphetamine: A fluorinated analogue with distinct pharmacological effects.
3-Methoxymethamphetamine: A methoxy-substituted derivative with different psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical reactivity.
Properties
CAS No. |
77481-92-6 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(12-2)6-9-4-3-5-10(11)7-9/h3-5,7-8,12H,6H2,1-2H3 |
InChI Key |
QLSSITLVZFHSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


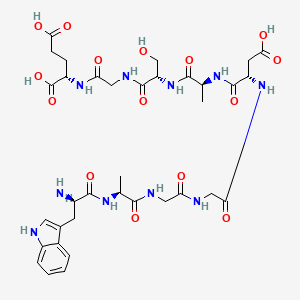

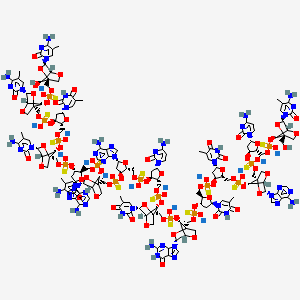
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)



